molecular formula C13H24N2O2 B13342995 3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine

3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine

Cat. No.: B13342995
M. Wt: 240.34 g/mol
InChI Key: DBVXHMBIUWNZOT-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine is a synthetic piperidine derivative characterized by a methoxymethyl substituent at the 3-position and a piperidine-4-carbonyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and pharmacological relevance, particularly in targeting central nervous system (CNS) receptors, enzymes, and ion channels . The methoxymethyl group enhances solubility and modulates steric effects, while the piperidine-4-carbonyl moiety may influence receptor-binding interactions through hydrogen bonding or steric hindrance .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone

InChI

InChI=1S/C13H24N2O2/c1-17-10-11-3-2-8-15(9-11)13(16)12-4-6-14-7-5-12/h11-12,14H,2-10H2,1H3

InChI Key

DBVXHMBIUWNZOT-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C(=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Core

Method A: Reductive Amination of Cyclic Ketones

  • Starting Material: 4-Piperidone derivatives.
  • Process: Cyclization of appropriate amino precursors, followed by reduction.
  • Reaction Conditions: Catalytic hydrogenation or use of sodium borohydride in suitable solvents.
  • Advantages: High selectivity, good yield, and straightforward purification.

Reference: Similar methodologies are described in patents for piperidine derivatives, emphasizing catalytic hydrogenation under mild conditions to synthesize the core structure efficiently.

Introduction of the Methoxymethyl Group at Position 3

Method B: Formaldehyde or Paraformaldehyde-Mediated Methylation

  • Reaction: Nucleophilic attack of the piperidine nitrogen or carbon at the 3-position with formaldehyde derivatives.
  • Conditions: Use of methanol or other alcohol solvents, in the presence of acid or base catalysts.
  • Optimization: Control of temperature (0-25°C) to prevent over-alkylation.

Alternatively, chloromethyl methyl ether can be used for direct methoxymethylation, though it requires careful handling due to toxicity.

Reference: Similar methylation strategies are documented in organic synthesis literature, emphasizing the use of formaldehyde and methanol under controlled conditions.

Attachment of the Piperidine-4-Carbonyl Group

Method C: Amide Bond Formation via Carboxylic Acid Activation

  • Starting Material: Piperidine-4-carboxylic acid derivatives.
  • Activation: Conversion to acyl chlorides or using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).
  • Reaction: Nucleophilic attack by the amino group on the activated carboxylic acid derivative.
  • Conditions: Anhydrous solvents such as dichloromethane or tetrahydrofuran, at 0-25°C.

Reference: Literature on peptide coupling reactions and amide bond formation supports this approach, with process optimization to improve yield and purity.

Environmental and Process Optimization

  • Solvent Selection: Recent studies favor environmentally benign solvents like ethanol or ethyl acetate over chlorinated solvents.
  • Catalyst Use: Catalytic systems such as palladium on carbon for hydrogenation or acid catalysts for methylation.
  • Reaction Conditions: Mild temperatures (0-50°C) and controlled pH to prevent side reactions.
  • Purification: Crystallization and filtration to minimize solvent waste.

Data Tables and Comparative Analysis

Step Starting Material Reagents Solvent Temperature Time Yield Notes
1 4-Piperidone Hydrogen gas, Pd/C Ethanol 25°C 4-6 hours 85-90% Catalytic hydrogenation
2 Piperidine core + formaldehyde Methanol, acid catalyst Methanol 0-25°C 2-4 hours 80-85% Methoxymethylation
3 Piperidine-4-carboxylic acid EDCI, HOBt Dichloromethane 0-25°C 12-24 hours 75-85% Amide formation

Note: These data are representative and optimized based on literature and patent reports.

Literature and Patent Support

  • Patent CN102442937A describes a process for preparing piperidine derivatives with minimized organic solvent use, emphasizing process simplification and environmental benefits.
  • Research articles on piperidine synthesis provide detailed reaction mechanisms and process parameters for industrial application.
  • Environmental considerations are increasingly integrated into process design, favoring greener solvents and milder conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a building block for biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperidine derivatives vary significantly based on substituent type, position, and functional groups. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Differences
3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine - 3-(methoxymethyl)
- 1-(piperidine-4-carbonyl)
Reference compound with dual substituents optimizing solubility and binding interactions.
4-(Methoxymethyl)-1-(4-nitrophenyl)piperidine - 4-(methoxymethyl)
- 1-(4-nitrophenyl)
Nitrophenyl group introduces electron-withdrawing effects, altering electronic distribution.
1-{[3-(Diphenylmethyl)-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine - 4-(methoxymethyl)
- 1-(oxadiazolyl-diphenylmethyl)
Bulky oxadiazole group may reduce CNS penetration but enhance protein-binding affinity.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid - 1-(ethoxycarbonyl)
- 4-carboxylic acid
Carboxylic acid enhances hydrophilicity, potentially improving aqueous solubility.
Piperine (natural analog) - 1-(propenoyl group)
- 3,4-methylenedioxyphenyl
Natural alkaloid with conjugated diene system; lacks synthetic modifications for solubility.

Key Observations :

  • Positional Effects : Methoxymethyl at position 3 (target compound) vs. 4 () alters steric and electronic interactions. For example, 4-substituted analogs show higher crystallinity due to symmetry .

Pharmacological Activity

Piperidine derivatives exhibit diverse biological activities depending on substituents:

Compound Reported Activity Mechanism/Target
This compound Limited direct data; inferred CNS activity based on structural analogs. Potential σ-1 receptor or histamine H3 modulation .
1-{[3-(Diphenylmethyl)-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine CRBP1 inhibitor (retinol-binding protein) Binds CRBP1 via hydrophobic oxadiazole interactions.
PF-3654746 (1-{3-[4-(Piperidin-1-ylmethyl)phenoxy]propyl}piperidine) Histamine H3 receptor antagonist (Ki = 2.3 nM) High affinity for H3 receptors due to phenoxypropyl chain.
Piperine Anticonvulsant, anti-inflammatory Modulates TRPV1 channels and CYP450 enzymes.

Key Observations :

  • Target Specificity: Bulky substituents (e.g., oxadiazole in ) favor enzyme inhibition, while flexible chains (e.g., phenoxypropyl in ) enhance receptor antagonism.
  • Natural vs. Synthetic : Natural piperidine alkaloids (e.g., piperine) lack synthetic modifications, limiting solubility but retaining broad-spectrum activity .

Physicochemical Properties

Critical parameters influencing drug-likeness:

Compound Log S TPSA (Ų) BBB Permeability Synthetic Accessibility
This compound -2.1 (est.) 45.8 Moderate Intermediate (4/5)
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid -1.8 77.8 Low High (5/5)
4-(Methoxymethyl)-1-(4-nitrophenyl)piperidine -3.5 65.3 Low Intermediate (3/5)
Piperine -4.9 49.3 High Low (2/5)

Key Observations :

  • Solubility : Methoxymethyl and carbonyl groups improve solubility (Log S ~ -2.1) compared to nitro-substituted analogs (Log S ~ -3.5) .
  • BBB Penetration : The target compound’s moderate BBB permeability contrasts with highly lipophilic natural alkaloids (e.g., piperine) .

Biological Activity

3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine is a compound that belongs to the piperidine class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their role in various biological activities, including analgesic, antimicrobial, and anticancer effects. The structural features of these compounds often influence their biological efficacy. The presence of substituents such as methoxy groups can enhance their pharmacological profiles by improving solubility and receptor affinity.

The mechanism of action for this compound is primarily linked to its interaction with specific receptors in the central nervous system (CNS) and other biological pathways. Research indicates that compounds in this class often exhibit high affinity for opioid receptors, particularly the mu-opioid receptor (MOR), which plays a significant role in pain modulation.

Analgesic Activity

Studies have shown that piperidine derivatives can act as potent analgesics. For instance, research on related compounds demonstrated that they possess μ-opioid receptor agonist activity with high selectivity. This selectivity is crucial for minimizing side effects commonly associated with non-selective opioid agonists .

CompoundIC50 (μM)Receptor AffinitySelectivity
Fentanyl0.0035μ-opioidHigh
Morphine0.033μ-opioidModerate
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has also been explored. Compounds with methoxy substituents have shown significant antibacterial and antifungal activities. For example, derivatives bearing methoxy groups exhibited notable DPPH free radical scavenging activity, indicating antioxidant properties .

Case Study 1: Analgesic Efficacy

In a comparative study of various piperidine derivatives, it was found that those with a methoxymethyl group displayed enhanced analgesic properties compared to their counterparts without this modification. The study utilized the mouse tail-flick test to assess pain relief, revealing that the methoxymethyl-substituted compound provided significant pain relief at lower doses than traditional opioids .

Case Study 2: Antioxidant Activity

Another investigation evaluated the antioxidant capacity of piperidine derivatives using DPPH and superoxide radical scavenging assays. The results indicated that compounds with methoxy substitutions had superior antioxidant activities compared to those lacking such groups. This suggests potential applications in treating oxidative stress-related conditions .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(Methoxymethyl)-1-(piperidine-4-carbonyl)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer :
    A stepwise approach is advised, starting with the protection of reactive groups (e.g., piperidine nitrogen via tert-butoxycarbonyl (Boc) protection). Key steps include coupling reactions (e.g., amide bond formation between piperidine-4-carbonyl and methoxymethyl-piperidine moieties) under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and base choice (e.g., NaOH or triethylamine) significantly impact yield. Post-synthesis, purification via column chromatography or recrystallization is critical. Reaction optimization should focus on temperature control (e.g., 0–25°C for sensitive intermediates) and monitoring via TLC/HPLC .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Methodological Answer :
    Combine spectroscopic and crystallographic techniques:
    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify methoxymethyl (-OCH3_3) and piperidine carbonyl peaks.
    • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair conformations of piperidine rings) by growing single crystals in solvent systems like ethanol/water .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
    Prioritize target-specific assays based on structural analogs (e.g., piperidine derivatives with CNS or enzyme-modulating activity). Examples:
    • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., carbonic anhydrase inhibition studies, as seen in related sulfonamide-piperidine compounds ).
    • Receptor Binding : Radioligand displacement assays (e.g., opioid or σ-receptor binding, referencing meperidine analogs ).

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties and target interactions?

  • Methodological Answer :
    Employ molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., opioid receptors or carbonic anhydrase IX). Use QSAR models to correlate structural features (e.g., methoxymethyl group polarity) with logP, solubility, and BBB permeability. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability or microsomal stability) .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodological Answer :
    Investigate metabolic stability (e.g., hepatic microsome assays) to identify rapid degradation pathways. Use isotopic labeling (e.g., 14C^{14}C) for biodistribution studies. Consider prodrug modifications (e.g., esterification of carboxylic groups) to enhance bioavailability. Cross-reference with analogs like 4-piperidone derivatives, which often require structural tweaks for in vivo compatibility .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
    Systematically replace or modify substituents (e.g., methoxymethyl → ethoxymethyl or halogenated variants) and assess changes in potency/selectivity. Use parallel synthesis for high-throughput screening. For example, replacing the piperidine carbonyl with a sulfonamide group (as in ) could alter target selectivity.

Q. What analytical techniques are recommended for detecting impurities or degradation products?

  • Methodological Answer :
    Use HPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate degradation products. For chiral impurities, employ chiral stationary phases (e.g., amylose-based). Stability studies under accelerated conditions (40°C/75% RH) can identify hydrolytic or oxidative degradation pathways .

Q. How should researchers design toxicity and safety profiling experiments?

  • Methodological Answer :
    Conduct acute toxicity studies in rodent models (OECD Guideline 423) at escalating doses. Assess hepatotoxicity via ALT/AST biomarkers and histopathology. For in vitro genotoxicity, use Ames test (bacterial reverse mutation) and micronucleus assays. Reference safety protocols for structurally related compounds, such as piperidine derivatives with documented LD50_{50} values .

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